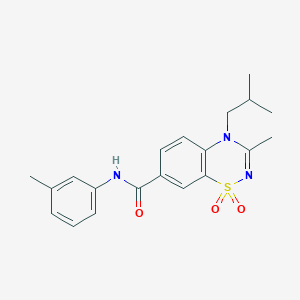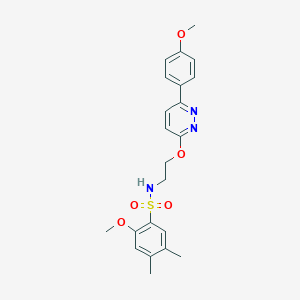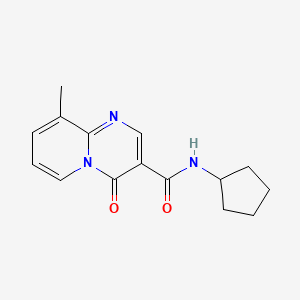![molecular formula C31H32N6 B11230861 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- It falls within the class of pyrazolo[3,4-d]pyrimidines, which have gained attention due to their biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties .
- The molecular formula is C~19~H~19~N~5~ , and its molecular weight is approximately 317.39 g/mol .
- The compound appears as a white to off-white solid with a melting point range of 219-222°C .
Métodos De Preparación
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. the synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine core through appropriate cyclization reactions.
- Researchers may explore various strategies, such as condensation reactions, cyclizations, and functional group transformations, to access this compound.
Análisis De Reacciones Químicas
- The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzylpiperidine or phenyl rings can be replaced.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Aplicaciones Científicas De Investigación
Kinase Inhibition: The compound 1-Naphthyl PP1 (1-NA-PP1), structurally related to our compound, is a highly selective and potent pan-PKD (protein kinase D) inhibitor.
Src Family Kinase Inhibition: 1-Naphthyl PP1 also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mecanismo De Acción
- The exact mechanism of action for our compound remains to be elucidated. its structural similarity to 1-Naphthyl PP1 suggests potential kinase inhibition pathways.
- Further studies are needed to identify molecular targets and signaling pathways affected by this compound.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find direct information on compounds closely resembling our target. researchers may explore related pyrazolo[3,4-d]pyrimidines to highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might require further investigation in specialized scientific literature.
Propiedades
Fórmula molecular |
C31H32N6 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H32N6/c1-22-13-14-26(19-23(22)2)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-17-15-25(16-18-36)20-24-9-5-3-6-10-24/h3-14,19,21,25H,15-18,20H2,1-2H3,(H,33,34,35) |
Clave InChI |
MUDCOAPAKZCEOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine](/img/structure/B11230779.png)

![N-(3-chlorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230792.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11230808.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11230810.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11230814.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11230815.png)
![5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide](/img/structure/B11230817.png)

![N-(2-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230829.png)
![2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine](/img/structure/B11230836.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230839.png)

![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230849.png)
